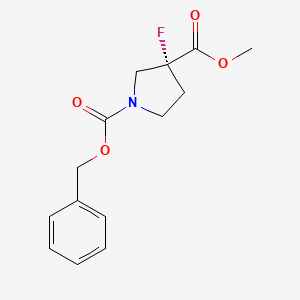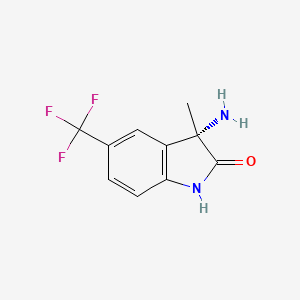![molecular formula C9H16ClN B13900843 3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)
3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride is a synthetic compound with a unique bicyclic structure. This compound is characterized by its spiro linkage, which connects a bicyclo[3.2.1]octane ring system to a cyclopropane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride: Shares a similar bicyclic structure but differs in the position of the spiro linkage.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different nitrogen placement, leading to distinct chemical properties and applications.
Uniqueness
3-Azaspiro[bicyclo[321]octane-8,1’-cyclopropane] hydrochloride is unique due to its specific spiro linkage and the resulting three-dimensional structure
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
spiro[3-azabicyclo[3.2.1]octane-8,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8-6-10-5-7(1)9(8)3-4-9;/h7-8,10H,1-6H2;1H |
InChI Key |
XNFHJTVHLIZOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C23CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


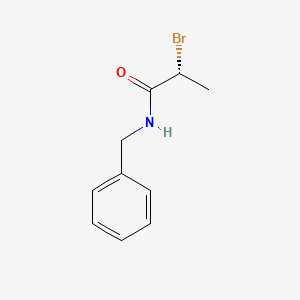
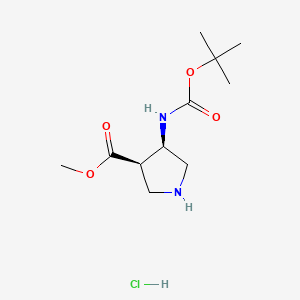
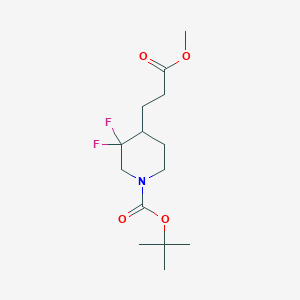
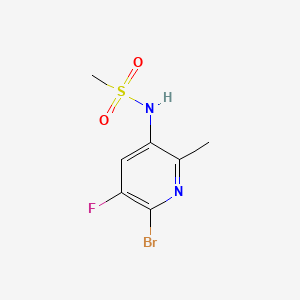
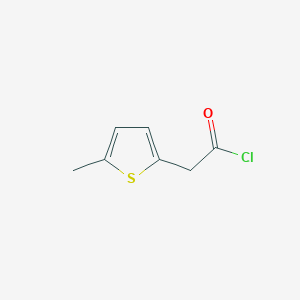
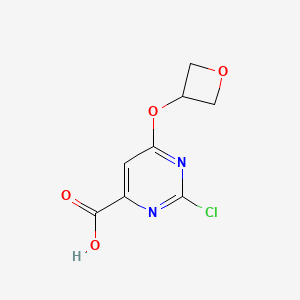

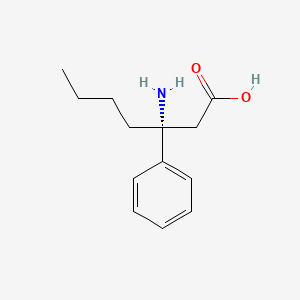
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
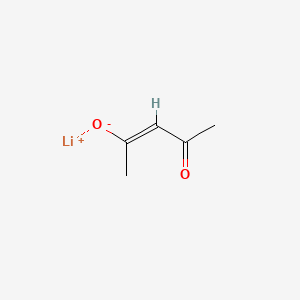
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
